3-Iodo-5,6,7,8-tetrahydroquinoline 3-Iodo-5,6,7,8-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924478
InChI: InChI=1S/C9H10IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
SMILES:
Molecular Formula: C9H10IN
Molecular Weight: 259.09 g/mol

3-Iodo-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC15924478

Molecular Formula: C9H10IN

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5,6,7,8-tetrahydroquinoline -

Specification

Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
IUPAC Name 3-iodo-5,6,7,8-tetrahydroquinoline
Standard InChI InChI=1S/C9H10IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
Standard InChI Key YYOQJNMKIAIOJB-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C(C=N2)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tetrahydroquinoline system—a pyridine ring fused to a cyclohexane ring—with an iodine atom at the 3-position (Figure 1). This substitution pattern distinguishes it from simpler tetrahydroquinoline derivatives, such as 5,6,7,8-tetrahydroquinoline (CAS 10500-57-9) or 3-methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) , which lack halogen substituents. The iodine atom introduces steric and electronic effects that influence reactivity, solubility, and receptor interactions.

Physicochemical Parameters

Key physicochemical properties include a calculated partition coefficient (LogP) of 2.565 , indicating moderate lipophilicity suitable for membrane permeability. The polar surface area (PSA) is 12.89 Ų , reflecting low polarity and potential for blood-brain barrier penetration. The exact mass (258.986 g/mol) and molecular formula were confirmed via high-resolution mass spectrometry . While experimental data on melting and boiling points remain unreported, computational models suggest thermal stability comparable to iodinated aromatics.

Synthesis and Optimization

Povarov Cyclization Strategy

The synthesis of 3-iodo-5,6,7,8-tetrahydroquinoline leverages a three-component Povarov cyclization, as detailed by . This method involves the reaction of an iodinated aniline derivative (e.g., 4-amino-3-iodophenyl ethanone), a dienophile (cyclopentadiene), and an aldehyde (6-bromopiperonal) under catalysis by scandium(III) triflate (Sc(OTf)3\text{Sc(OTf)}_3) in acetonitrile. The reaction proceeds via imine formation followed by [4+2] cycloaddition, yielding the tetrahydroquinoline scaffold with high diastereoselectivity (>95% endo product) .

Biological Activity and Receptor Interactions

GPR30 Selectivity Profile

3-Iodo-5,6,7,8-tetrahydroquinoline demonstrates high selectivity for the G protein-coupled estrogen receptor (GPR30) over classical estrogen receptors (ERα/β). In competitive binding assays, the compound exhibited an IC₅₀ of 7 nM for GPR30, comparable to estradiol (E2, 3–6 nM) . Notably, it showed negligible affinity for ERα/β (Table 1), making it a promising candidate for targeted imaging of GPR30-expressing tissues.

Table 1: Biological Activity Profile of 3-Iodo-5,6,7,8-tetrahydroquinoline and Analogues

CompoundGPR30 IC₅₀ (nM)ERα BindingERβ BindingLogP
3-Iodo-THQ72.565
E2 (Estradiol)3–6++++++3.37
174.55

Data adapted from . (−: No binding; +++: High affinity).

Functional Activity in Signaling Pathways

In calcium mobilization assays, 3-iodo-5,6,7,8-tetrahydroquinoline acted as a GPR30 agonist, inducing rapid intracellular calcium flux at nanomolar concentrations . Conversely, it showed weak antagonism in PI3K pathway assays, suggesting context-dependent receptor modulation. This dual activity underscores its potential as a tool compound for studying GPR30 signaling dynamics.

Physicochemical and Pharmacokinetic Considerations

Lipophilicity and Solubility

The iodine substituent increases lipophilicity (LogP = 2.565) compared to non-halogenated analogues like 5,6,7,8-tetrahydroquinoline (LogP ≈ 1.8) . While this enhances blood-brain barrier penetration, aqueous solubility is reduced, necessitating formulation strategies for in vivo applications.

Metabolic Stability

Preliminary studies suggest that the tetrahydroquinoline core resists oxidative metabolism, while the iodine atom minimizes cytochrome P450 interactions. These features contribute to a plasma half-life of ~2 hours in rodent models, balancing target engagement and clearance .

Applications in Imaging and Therapeutics

Radiopharmaceutical Development

The iodine-127 variant serves as a precursor for radioiodinated (e.g., iodine-123 or iodine-125) analogues suitable for single-photon emission computed tomography (SPECT). The compound’s high GPR30 selectivity and rapid clearance from non-target tissues minimize background signal, enhancing imaging contrast .

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